molecular formula C17H15FN2O B7636570 N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide

N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide

Cat. No. B7636570
M. Wt: 282.31 g/mol
InChI Key: NJFDLDCHYSZROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound, also known as FMA, is a synthetic analog of the endocannabinoid anandamide, which is involved in various physiological processes, including pain modulation, appetite regulation, and mood control. In

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been the subject of extensive research due to its potential therapeutic applications in various diseases and conditions. Some of the current research applications of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide include:
1. Pain modulation: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to have analgesic properties in animal models of pain, making it a potential candidate for the treatment of chronic pain conditions.
2. Cancer treatment: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to induce apoptosis (cell death) in cancer cells, making it a potential anticancer agent.
3. Neuroprotection: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Anxiety and depression: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in various physiological processes, including pain modulation, appetite regulation, and mood control. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is thought to bind to cannabinoid receptors, particularly the CB1 receptor, and modulate their activity, leading to the observed effects on pain, cancer, neuroprotection, anxiety, and depression.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to have various biochemical and physiological effects, including:
1. Analgesic effects: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to reduce pain sensitivity in animal models of pain.
2. Anticancer effects: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.
3. Neuroprotective effects: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to protect neurons from damage in animal models of neurodegenerative diseases.
4. Anxiolytic and antidepressant effects: N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has several advantages and limitations for lab experiments, including:
Advantages:
1. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a synthetic compound, which allows for precise control of its chemical properties and purity.
2. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been extensively studied in animal models, providing a wealth of data on its effects and mechanisms of action.
3. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has potential therapeutic applications in various diseases and conditions, making it a promising candidate for further research.
Limitations:
1. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
2. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has a complex synthesis method, which may limit its availability and use in some labs.
3. N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has potential side effects, which need to be further studied and understood.

Future Directions

There are several future directions for research on N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide, including:
1. Further studies on the safety and efficacy of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide in humans.
2. Development of more efficient and cost-effective synthesis methods for N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide.
3. Exploration of the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide in various diseases and conditions.
4. Investigation of the potential side effects of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide and how to mitigate them.
5. Development of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide analogs with improved properties and efficacy.
Conclusion:
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a synthetic compound with potential therapeutic applications in various diseases and conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a multistep process that involves the reaction of 4-fluoro-2-methylaniline with 1H-indole-3-carboxaldehyde in the presence of a catalyst to form the intermediate 4-fluoro-2-methylphenyl-1H-indole-3-carbaldehyde. This intermediate is then reacted with acetic anhydride and a base to yield the final product, N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide. The purity and yield of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide can be optimized by using different reaction conditions and purification methods.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-11-8-13(18)6-7-15(11)20-17(21)9-12-10-19-16-5-3-2-4-14(12)16/h2-8,10,19H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFDLDCHYSZROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.